![molecular formula C20H23N3O2 B2427436 Cyclohex-3-en-1-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1706026-79-0](/img/structure/B2427436.png)
Cyclohex-3-en-1-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
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Description
“Cyclohex-3-en-1-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C21H25N3O . It is a complex organic compound that contains a cyclohexene ring attached to a piperidine ring through a methanone group. The piperidine ring is further linked to a quinoxaline group through an ether linkage .
Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising candidate for drug development .
- C–H Bond Activation : Cyclohex-3-en-1-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone can serve as a substrate for C–H bond functionalization. Recent advances include arylation, alkylation, acylation, and amidation at the C3 position of the quinoxalin-2-one ring .
- Crystal Structure Studies : Investigating the crystal structures of related compounds sheds light on their packing arrangements and intermolecular interactions. For instance, red rod-shaped crystals have been obtained from the reaction of quinoxaline-2-carbaldehyde and 4-morpholin-4-yl-phenylamine in ethanol .
Medicinal Chemistry and Drug Development
Organic Synthesis and Functionalization
Materials Science and Crystal Engineering
properties
IUPAC Name |
cyclohex-3-en-1-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-19-14-21-17-8-4-5-9-18(17)22-19/h1-2,4-5,8-9,14-16H,3,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZTVMKZNLVUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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